4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Description
4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 3-methoxyphenyl group at position 2 and a 2-chlorobenzylthio moiety at position 2.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c1-25-16-7-4-6-14(11-16)18-12-19-20(22-9-10-24(19)23-18)26-13-15-5-2-3-8-17(15)21/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESIJWIXJJGNKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
Introduction of the chlorobenzylthio group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group, often using a base such as sodium hydride or potassium carbonate.
Attachment of the methoxyphenyl group: This can be accomplished through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the methoxyphenyl group is coupled with a halogenated pyrazolo[1,5-a]pyrazine intermediate in the presence of a palladium catalyst.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Coupling Reactions: The methoxyphenyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to introduce various substituents.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for nucleophilic substitutions, and oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the biological activities of pyrazolo[1,5-a]pyrazines, including:
- Anticancer Properties : Research indicates that compounds within this class exhibit significant anticancer activity. They may act by inhibiting key enzymes involved in cancer cell proliferation, such as thymidine phosphorylase (TP), which is crucial for tumor growth and metastasis .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases .
- Antimicrobial Activity : Certain pyrazolo derivatives have demonstrated effectiveness against various bacterial strains, suggesting their utility in developing new antimicrobial agents .
Therapeutic Applications
The therapeutic applications of 4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine can be categorized as follows:
- Cancer Therapy : The inhibition of thymidine phosphorylase by this compound suggests its role as an anticancer agent. Studies have shown that modifications to the pyrazolo structure can enhance its efficacy against specific cancer types .
- Neurological Disorders : Given the compound's ability to influence neurotransmitter systems, it may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Infection Control : The antimicrobial properties indicate potential use in treating infections caused by resistant bacterial strains, addressing a significant public health concern .
Case Studies
Several case studies illustrate the applications of this compound:
- Antitumor Activity Study : A study conducted by Chui et al. synthesized various pyrazolo derivatives and evaluated their activity against human cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxic effects compared to standard chemotherapeutic agents .
- Inflammation Model : In an animal model of inflammation, derivatives of pyrazolo[1,5-a]pyrazine were administered, resulting in a significant reduction in inflammatory markers. This suggests potential for clinical applications in inflammatory diseases .
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of different pyrazolo compounds against resistant bacterial strains. The findings showed that certain derivatives exhibited potent activity, warranting further investigation for drug development .
Mechanism of Action
The mechanism of action of 4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the chlorobenzylthio and methoxyphenyl groups may allow the compound to interact with enzymes, receptors, or other proteins, leading to modulation of their activity. Further studies are needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
TLR7 Antagonism
Pyrazolo[1,5-a]quinoxaline derivatives (structurally related to pyrazolo[1,5-a]pyrazines) exhibit potent TLR7 antagonism (IC₅₀ = 8.2–10 µM) with specificity over TLR8 . The antagonistic activity increases with hydrophobic alkyl chains (e.g., butyl or isobutyl), suggesting that the 2-chlorobenzylthio group in the target compound may similarly enhance potency through hydrophobic interactions .
Antitumor Activity
Pyrazolo[1,5-a]pyrimidine derivatives (e.g., compound 7c) demonstrate significant antitumor activity against HEPG2-1 liver carcinoma cells (IC₅₀ = 2.70 µM) .
Kinase Inhibition
Aloisines, which include pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrazine derivatives, are nanomolar inhibitors of ERK2 . The 3-methoxyphenyl group in the target compound may mimic the hydrophobic interactions observed in these inhibitors, though further studies are required.
Biological Activity
4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a synthetic organic compound belonging to the pyrazolopyrazine family. This compound features a unique bicyclic structure characterized by a pyrazolo[1,5-a]pyrazine core with specific substitutions that may influence its biological activity. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS. The structural features include:
- A thioether group (2-chlorobenzylthio)
- A methoxyphenyl group at the 3-position of the pyrazine ring
These components are believed to contribute to its interaction with biological targets.
Research indicates that this compound may interact with various molecular targets, including enzymes and receptors. Its ability to modulate biochemical pathways could lead to therapeutic effects. However, specific mechanisms remain to be elucidated through further experimental validation.
Anticancer Activity
A study on related pyrazole derivatives has shown promising anticancer properties. For instance, compounds with similar structures were found to exhibit cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating stronger activity than cisplatin in some cases. The mechanism involved apoptosis induction via caspase pathways and modulation of NF-κB and p53 signaling pathways .
Enzyme Inhibition
The compound's thioether group may enhance its binding affinity to specific enzymes. For example, studies on pyrazole derivatives have reported inhibition of xanthine oxidase (XO), which is implicated in oxidative stress and inflammation. Such inhibitory activity could suggest potential applications in treating conditions like gout or other inflammatory diseases .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Similar core with methoxy substitution at different position | Potentially different biological activity due to methoxy position |
| 4-[(2-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine | Fluorinated benzylthio group | Different reactivity patterns due to fluorine |
| 4-[(2-Chloro-4-fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine | Variation in substituents on pyrazole core | Distinct pharmacological properties compared to chlorobenzene derivatives |
Case Studies
Recent studies have highlighted the potential of pyrazole derivatives in various therapeutic areas:
- Anticancer Studies : In vitro studies demonstrated that certain pyrazole derivatives could induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer treatments with fewer side effects .
- Anti-inflammatory Research : Pyrazole compounds have shown promise in inhibiting inflammatory pathways, indicating their potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
